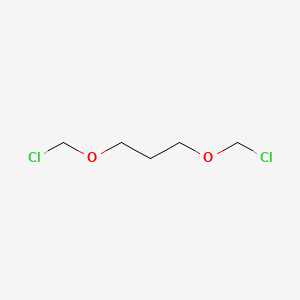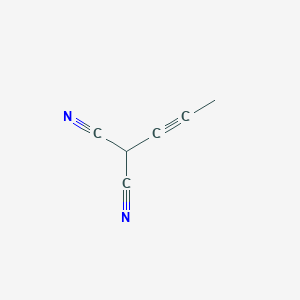![molecular formula C20H34SSi2 B14267036 (2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane] CAS No. 136132-57-5](/img/structure/B14267036.png)
(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene is an organosilicon compound that features a benzothiophene core substituted with tert-butyldimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene typically involves the silylation of benzothiophene derivatives. One common method involves the reaction of benzothiophene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for 1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the benzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mécanisme D'action
The mechanism by which 1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene exerts its effects is primarily through its ability to participate in various chemical reactions. The tert-butyldimethylsilyl groups provide steric protection and influence the electronic properties of the benzothiophene core, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(tert-butyldimethylsilyl)-benzene: Similar in structure but lacks the sulfur atom in the benzothiophene core.
1,3-Bis(trimethylsilyl)-benzothiophene: Similar but with smaller silyl groups, affecting its steric and electronic properties.
Uniqueness
1,3-Bis(tert-butyldimethylsilyl)-2-benzothiophene is unique due to the presence of both tert-butyldimethylsilyl groups and the benzothiophene core. This combination provides a balance of steric protection and electronic modulation, making it particularly useful in the synthesis of complex organic molecules and materials .
Propriétés
Numéro CAS |
136132-57-5 |
|---|---|
Formule moléculaire |
C20H34SSi2 |
Poids moléculaire |
362.7 g/mol |
Nom IUPAC |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]-2-benzothiophen-1-yl]-dimethylsilane |
InChI |
InChI=1S/C20H34SSi2/c1-19(2,3)22(7,8)17-15-13-11-12-14-16(15)18(21-17)23(9,10)20(4,5)6/h11-14H,1-10H3 |
Clé InChI |
HRXHGLLOGOFODT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C1=C2C=CC=CC2=C(S1)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




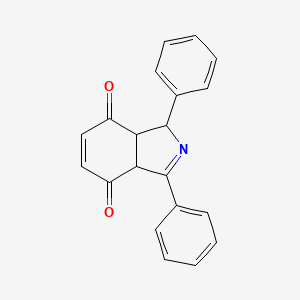

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)

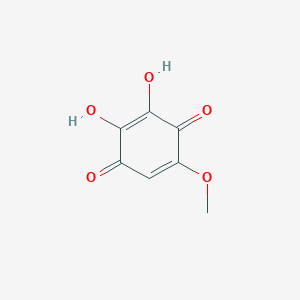

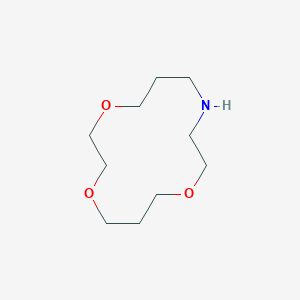
![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)
